4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one
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Overview
Description
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one is a heterocyclic compound that features a pyrazolone ring with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrazolones, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrazolone ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: This compound has a similar aminoethyl group but lacks the pyrazolone ring.
2-Aminothiazole: Another heterocyclic compound with an amino group, but with a thiazole ring instead of a pyrazolone ring.
Uniqueness
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one is unique due to the presence of both the aminoethyl group and the pyrazolone ring. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C5H9N3O |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C5H9N3O/c6-2-1-4-3-7-8-5(4)9/h3H,1-2,6H2,(H2,7,8,9) |
InChI Key |
ZMTDGVQXQIEVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN1)CCN |
Origin of Product |
United States |
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